![molecular formula C13H11NO2S B14251849 4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one CAS No. 181875-13-8](/img/structure/B14251849.png)
4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes an aniline group, a sulfanyl group, and a hydroxycyclohexa-dienone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one typically involves the reaction of aniline derivatives with sulfanyl compounds under specific conditions. One common method involves the condensation of aniline with a sulfanyl-containing aldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The aniline and sulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
相似化合物的比较
Similar Compounds
4-Anilino-2-(methylsulfanyl)quinazoline: This compound has a similar aniline and sulfanyl structure but differs in its core structure.
4-Anilino-6,7,8-trifluoro-2-(methylsulfanyl)quinazoline: This compound includes additional fluorine atoms, which can alter its chemical properties and biological activity.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its interaction with diverse molecular targets make it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
181875-13-8 |
|---|---|
分子式 |
C13H11NO2S |
分子量 |
245.30 g/mol |
IUPAC 名称 |
2,4-dihydroxy-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C13H11NO2S/c15-10-6-7-11(12(16)8-10)13(17)14-9-4-2-1-3-5-9/h1-8,15-16H,(H,14,17) |
InChI 键 |
KPRQDELTVBEFIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)C2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


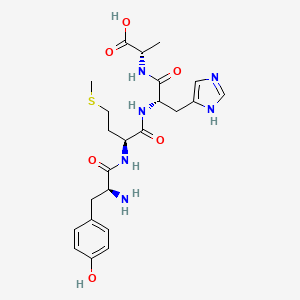
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)
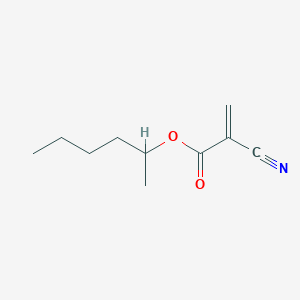

![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
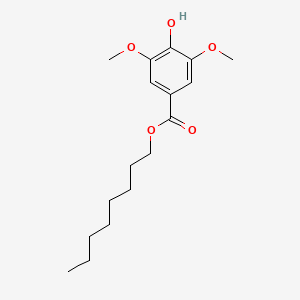
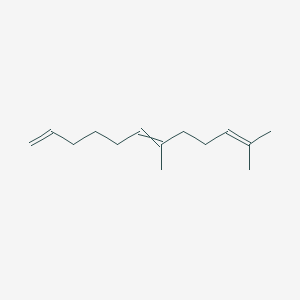


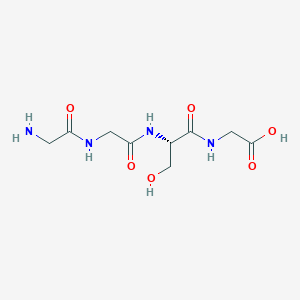
![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)
